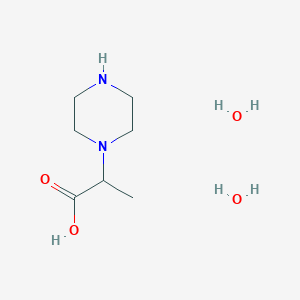

2-(Piperazin-1-yl)propanoic acid dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperazin-1-ylpropanoic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLTWHLHHDEGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCNCC1.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375161 |

Source

|

| Record name | 2-(piperazin-1-yl)propanoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824414-03-1 |

Source

|

| Record name | 2-(piperazin-1-yl)propanoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 824414-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(piperazin-1-yl)propanoic acid dihydrate, a piperazine derivative of interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[1] This document outlines a reliable synthetic protocol, discusses the rationale behind the experimental choices, and details the analytical techniques for the thorough characterization of the final compound.

Introduction and Significance

2-(Piperazin-1-yl)propanoic acid is a bifunctional molecule incorporating a secondary amine within a heterocyclic ring and a carboxylic acid group. This structure allows for a variety of chemical modifications and interactions with biological targets. The dihydrate form indicates the incorporation of two water molecules into the crystal lattice, which can influence the compound's stability, solubility, and handling properties. Understanding the synthesis and characterization of this molecule is crucial for its application in the development of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward approach involving the formation of the C-N bond between the piperazine ring and the propanoic acid moiety. The most common and effective method for this transformation is the N-alkylation of piperazine with a suitable 2-halopropanoic acid derivative.

To ensure selective mono-alkylation and avoid the formation of the undesired N,N'-dialkylated byproduct, a strategic approach is necessary. One common strategy is to use a large excess of piperazine, which statistically favors mono-substitution. An alternative and more controlled approach involves the use of a protecting group on one of the piperazine nitrogens, such as the tert-butoxycarbonyl (Boc) group. This ensures that the alkylation occurs only at the unprotected nitrogen. Subsequent deprotection yields the desired mono-substituted product.

This guide will focus on a two-step synthesis starting from piperazine and ethyl 2-bromopropanoate, followed by hydrolysis of the resulting ester. This method is often preferred due to the higher reactivity of the alkyl halide and the ease of purification of the intermediate ester.

Synthesis of this compound

The synthesis is a two-step process: N-alkylation of piperazine with ethyl 2-bromopropanoate to form the intermediate ethyl 2-(piperazin-1-yl)propanoate, followed by hydrolysis of the ester to yield the final product, which is then crystallized as the dihydrate.

Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)propanoate

This step involves the nucleophilic substitution of the bromine atom in ethyl 2-bromopropanoate by one of the secondary amines of piperazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: To the stirred solution, add ethyl 2-bromopropanoate (1 equivalent) dropwise at room temperature. The use of a large excess of piperazine helps to minimize the formation of the dialkylated product.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue will contain the desired product, excess piperazine, and piperazine hydrobromide salt.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. Alternatively, an acid-base extraction can be employed to separate the product from the excess piperazine.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile and ethanol are good choices as they are polar aprotic and polar protic solvents, respectively, that can dissolve the reactants and facilitate the SN2 reaction.

-

Excess Piperazine: The use of a large excess of piperazine is a critical parameter to ensure mono-alkylation. The statistical probability of the electrophile (ethyl 2-bromopropanoate) reacting with an already mono-alkylated piperazine is significantly reduced.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time.

Step 2: Hydrolysis of Ethyl 2-(piperazin-1-yl)propanoate and Crystallization of the Dihydrate

The final step is the hydrolysis of the ester to the carboxylic acid, followed by crystallization to obtain the dihydrate form.

Experimental Protocol:

-

Hydrolysis: Dissolve the purified ethyl 2-(piperazin-1-yl)propanoate in a mixture of water and a co-solvent like ethanol. Add an excess of a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it with an aqueous acid solution (e.g., hydrochloric acid) to a pH of approximately 6-7.

-

Crystallization: Concentrate the neutralized solution under reduced pressure to a smaller volume. Allow the solution to stand at room temperature or in a refrigerator for crystallization to occur. The slow evaporation of the solvent will promote the formation of well-defined crystals of the dihydrate.[2]

-

Isolation: Collect the crystals by filtration, wash them with a small amount of cold water, and then a non-polar solvent like diethyl ether to remove any remaining impurities. Dry the crystals under vacuum to obtain this compound.

Causality Behind Experimental Choices:

-

Base-catalyzed Hydrolysis: Saponification is an efficient method for ester hydrolysis. The use of a strong base ensures a complete and relatively fast reaction.

-

Neutralization: Careful neutralization is crucial to protonate the carboxylate and obtain the free carboxylic acid, which is necessary for crystallization.

-

Slow Crystallization: Allowing the solution to cool and evaporate slowly is key to obtaining the crystalline dihydrate form. Rapid precipitation may lead to an amorphous solid or a less pure product.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. The expected signals are:

-

A doublet for the methyl protons (-CH₃) on the propanoic acid chain.

-

A quartet for the methine proton (-CH) on the propanoic acid chain.

-

Multiplets for the methylene protons (-CH₂-) of the piperazine ring.

-

A broad singlet for the N-H proton of the piperazine ring.

-

A broad singlet for the carboxylic acid proton (-COOH), which may exchange with D₂O.

-

A signal corresponding to the water molecules in the dihydrate, which will also exchange with D₂O.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected signals are:

-

A signal for the methyl carbon (-CH₃).

-

A signal for the methine carbon (-CH).

-

Signals for the methylene carbons of the piperazine ring.

-

A signal for the carbonyl carbon (-C=O) of the carboxylic acid, which will be the most downfield signal.

-

| Predicted ¹³C NMR Chemical Shifts | Predicted ¹H NMR Chemical Shifts |

| Carbon Atom | δ (ppm) |

| -C H₃ | ~15-20 |

| -C H- | ~55-65 |

| Piperazine -C H₂- (adjacent to N-alkyl) | ~50-55 |

| Piperazine -C H₂- (adjacent to NH) | ~45-50 |

| -C =O | ~175-180 |

Logical Flow of Characterization

Caption: Logical workflow for the characterization of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3500-2500 cm⁻¹ corresponding to the carboxylic acid O-H group and the water molecules of the dihydrate.

-

N-H stretch: A moderate absorption around 3300 cm⁻¹ for the N-H group of the piperazine ring.

-

C-H stretch: Absorptions in the 3000-2800 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-N stretch: Absorptions in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(piperazin-1-yl)propanoic acid (anhydrous), the expected molecular weight is approximately 158.20 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring.[3] For the propanoic acid side chain, fragmentation may involve the loss of the carboxyl group.[4]

| Ion | Predicted m/z | Possible Fragment |

| [M+H]⁺ | 159.1 | Protonated molecule |

| [M-COOH]⁺ | 113.1 | Loss of the carboxyl group |

| 85.1 | Fragment of the piperazine ring | |

| 70.1 | Further fragmentation of the piperazine ring |

Elemental Analysis

Elemental analysis can be used to determine the elemental composition (C, H, N) of the synthesized compound. The experimental values should be in close agreement with the theoretical values calculated for the dihydrate form (C₇H₁₈N₂O₄).

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably synthesize and characterize this valuable building block for drug discovery and development. The provided characterization data and interpretations serve as a benchmark for verifying the successful synthesis of the target compound.

References

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Yılmaz, F., Yüksek, M., & Çavuşoğlu, B. K. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(5-6), 439-448. [Link]

-

RSC. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Green Chemistry. [Link]

-

Jin, L., et al. (2012). 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2827. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

De Angelis, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6688. [Link]

-

Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(4), 359-362. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

DeRuiter, J., & Noggle, F. T. (1998). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Chromatographic Science, 36(7), 327-332. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Foreword: Navigating the Known and the Predicted in Spectroscopic Analysis

Molecular Structure and its Spectroscopic Implications

2-(Piperazin-1-yl)propanoic acid dihydrate (C₇H₁₄N₂O₂ · 2H₂O) is a zwitterionic compound at physiological pH, with a protonated piperazine ring and a deprotonated carboxylate group. The presence of two water molecules in the crystal lattice will significantly influence the infrared spectrum, particularly in the O-H stretching region. The molecule's structure features several key proton and carbon environments that will be distinguishable by NMR spectroscopy. Mass spectrometry will be instrumental in confirming the molecular weight and revealing characteristic fragmentation patterns of the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecular structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal five distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the overall electronic structure.

| Predicted Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.3-1.5 | Doublet (d) | 3H | -CH₃ (propanoic acid) |

| b | ~2.8-3.2 | Multiplet (m) | 4H | -CH₂- (piperazine, distal to propanoic acid) |

| c | ~3.2-3.6 | Multiplet (m) | 4H | -CH₂- (piperazine, proximal to propanoic acid) |

| d | ~3.6-3.8 | Quartet (q) | 1H | -CH- (propanoic acid) |

| e | Variable (broad) | Singlet (s) | 1H | -NH- (piperazine) |

| f | ~3.3 (in D₂O) | Singlet (s) | 4H | H₂O (water of hydration) |

Causality behind Predictions: The methyl group protons (a) are predicted to be the most upfield due to their aliphatic nature. The piperazine protons (b and c) will appear as complex multiplets due to coupling with each other and the chiral center, with the protons closer to the electron-withdrawing propanoic acid group shifted slightly downfield. The methine proton (d) will be a quartet due to coupling with the adjacent methyl group. The NH proton (e) signal is often broad and its chemical shift can vary with solvent and concentration; it may exchange with D₂O. The water of hydration (f) will give a distinct peak, which will also exchange in D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Signal | Chemical Shift (δ) ppm (Predicted) | Assignment |

| 1 | ~15-20 | -CH₃ (propanoic acid) |

| 2 | ~45-50 | -CH₂- (piperazine) |

| 3 | ~50-55 | -CH₂- (piperazine) |

| 4 | ~60-65 | -CH- (propanoic acid) |

| 5 | ~175-180 | -COO⁻ (carboxylate) |

Causality behind Predictions: The aliphatic methyl carbon (1) will be the most upfield. The piperazine carbons (2 and 3) will be in the typical range for N-substituted alkanes. The chiral methine carbon (4) will be further downfield due to its attachment to the nitrogen atom. The carboxylate carbon (5) will be the most downfield due to the strong deshielding effect of the two oxygen atoms.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The use of D₂O will allow for the exchange and subsequent disappearance of the labile N-H and O-H protons, aiding in their identification. Add a small amount of an internal standard, such as DSS or TSP, for accurate chemical shift referencing.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[1]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Hydration

FTIR spectroscopy is highly sensitive to the vibrational frequencies of functional groups and is particularly useful for identifying the carboxylic acid moiety and the effects of hydration.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch | Water of hydration |

| 3300-2500 | Very Broad | O-H stretch | Carboxylic acid (H-bonded) |

| ~3000 | Medium | N-H stretch | Secondary amine (piperazine) |

| 2950-2850 | Medium | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| ~1630 | Medium | O-H bend | Water of hydration (scissoring) |

| 1600-1550 | Strong | C=O stretch | Asymmetric stretch of carboxylate (COO⁻) |

| 1420-1380 | Medium | C=O stretch | Symmetric stretch of carboxylate (COO⁻) |

| 1350-1250 | Medium | C-N stretch | Aliphatic amine |

Causality behind Predictions: The most prominent feature will be a very broad absorption in the high-frequency region (3500-2500 cm⁻¹) due to the overlapping O-H stretching vibrations of the water of hydration and the hydrogen-bonded carboxylic acid.[2][3][4][5] The presence of the zwitterionic form means we expect to see the characteristic asymmetric and symmetric stretches of the carboxylate anion (COO⁻) rather than the C=O stretch of a protonated carboxylic acid (~1710 cm⁻¹).[6] The N-H stretch of the secondary amine in the piperazine ring will also be present.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the crystalline dihydrate sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR Method): Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer. First, collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic piperazine nitrogens.

-

Expected Molecular Ion: The molecular weight of the anhydrous compound (C₇H₁₄N₂O₂) is 158.11 g/mol . In ESI+, the protonated molecule [M+H]⁺ is expected at an m/z of 159.12.

-

Key Fragmentation Patterns: The fragmentation of piperazine derivatives is well-documented and typically involves the cleavage of the piperazine ring.[7][8][9] Common fragmentation pathways include the loss of the propanoic acid side chain and subsequent ring fission.

| m/z (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

| 159.12 | [C₇H₁₅N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 114.09 | [C₅H₁₂N₂O]⁺ | Loss of COOH from the side chain |

| 85.09 | [C₅H₁₁N]⁺ | Cleavage of the propanoic acid side chain |

| 70.07 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring |

| 56.06 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring |

Causality behind Predictions: The piperazine ring is prone to characteristic fragmentation. The bond between the propanoic acid moiety and the piperazine nitrogen is a likely point of initial cleavage. Subsequent fragmentation of the piperazine ring itself leads to smaller, stable nitrogen-containing fragments.[7][8][9]

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with 0.1% formic acid to promote protonation.

-

Liquid Chromatography (LC): Inject the sample into an LC system equipped with a C18 column to separate the analyte from any impurities.

-

Mass Spectrometry (MS):

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

Full Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion to generate a fragmentation spectrum. This is crucial for structural confirmation.

-

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. While experimental data for this specific molecule is not widely published, the detailed protocols and expert-driven spectral predictions herein offer a robust starting point for researchers. The provided methodologies are designed to be self-validating, ensuring that data acquired in the laboratory can be confidently interpreted. The predicted NMR, FTIR, and MS data, grounded in the established characteristics of the piperazine and propanoic acid moieties, serve as a reliable reference for spectral assignment. By following these guidelines, researchers, scientists, and drug development professionals can achieve a thorough and accurate structural elucidation of this and similar piperazine-containing compounds, advancing their research and development endeavors.

References

-

Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

-

Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

-

Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

-

Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6669–6680. Retrieved from [Link]

-

Bruckner, R. J., & Ricardo, A. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Retrieved from [Link]

-

Pihlainen, K., Grigoras, K., Franssila, S., & Ketola, R. A. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 890-899. Retrieved from [Link]

-

Wunder, A., Schoene, K., & Wanner, K. T. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2540. Retrieved from [Link]

-

Welz, C., et al. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]

-

Wunder, A., Schoene, K., & Wanner, K. T. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 108. Retrieved from [Link]

-

Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

-

Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6669–6680. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Retrieved from [Link]

-

Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(piperidin-1-yl)propanoic acid. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Thompson, M. K., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 535, 120857. Retrieved from [Link]

-

Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(10), 2569-2577. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone. Retrieved from [Link]

-

da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved from [Link]

Sources

- 1. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 2-(Piperazin-1-yl)propanoic acid Dihydrate

This guide provides a comprehensive technical overview for the structural elucidation and characterization of 2-(piperazin-1-yl)propanoic acid dihydrate, a molecule of interest in pharmaceutical development due to the prevalence of the piperazine moiety in bioactive compounds.[1][2][3] Researchers, scientists, and drug development professionals will find detailed methodologies and field-proven insights for leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure the identity, purity, and stability of this compound.

Introduction: The Significance of Piperazine Derivatives and the Role of Analytical Chemistry

The piperazine ring is a key pharmacophore, a structural unit responsible for a drug's biological activity, and is present in a wide array of approved pharmaceuticals.[1][3] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and its acid-base equilibrium constant, make it a valuable component in drug design.[1] this compound is a building block that incorporates this important scaffold.

Accurate and robust analytical characterization is paramount in drug development. NMR spectroscopy provides unambiguous structural information, while mass spectrometry offers precise molecular weight determination and fragmentation data, which aids in structural confirmation. For a hydrated species such as this, it is also crucial to characterize the water content, for which techniques like thermal analysis are often employed alongside spectroscopic methods.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's carbon-hydrogen framework.

Expert Insights & Causality: Experimental Design

The choice of solvent is critical in NMR. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices for this molecule due to its polar nature. D₂O is advantageous as it can exchange with the labile protons of the carboxylic acid and the secondary amine, simplifying the spectrum by removing these signals. However, this also means information about these exchangeable protons is lost. DMSO-d₆, being aprotic, will allow for the observation of all protons, including those of the water of hydration, the carboxylic acid, and the amine. The broad signals from these exchangeable protons can sometimes obscure other resonances, a common challenge in NMR analysis.

Temperature-dependent NMR studies can also be insightful for piperazine derivatives, as they can reveal information about conformational dynamics, such as the chair interconversion of the piperazine ring.[9][10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Use a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width that covers the entire range of expected carbon chemical shifts (e.g., 0-180 ppm).

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mandatory Visualization: NMR Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These are estimated values based on known data for similar structural motifs.[1][11][12]

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3-1.4 | Doublet | 3H | CH₃ |

| ~2.6-3.2 | Multiplet | 8H | Piperazine CH₂ |

| ~3.3-3.4 | Quartet | 1H | CH |

Note: In D₂O, the COOH and NH protons are exchanged and will not be observed. The water peak from the dihydrate will be part of the large HOD signal.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~15-20 | CH₃ |

| ~45-55 | Piperazine CH₂ |

| ~60-65 | CH |

| ~175-180 | COOH |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expert Insights & Causality: Ionization Techniques

Electrospray ionization (ESI) is the preferred method for a polar molecule like 2-(piperazin-1-yl)propanoic acid. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight of the anhydrous form of the compound. For fragmentation studies (MS/MS), collision-induced dissociation (CID) can be applied to the parent ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of formic acid can be added to promote protonation for positive ion mode.

-

Instrument Setup:

-

Use an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform MS/MS analysis by selecting the [M+H]⁺ ion and subjecting it to CID.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The expected monoisotopic mass of the anhydrous molecule C₇H₁₄N₂O₂ is 158.11 Da. The protonated molecule [M+H]⁺ should therefore appear at an m/z of approximately 159.11.[13]

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

-

Mandatory Visualization: Mass Spectrometry Experimental Workflow

Caption: Workflow for ESI-MS analysis of this compound.

Data Presentation: Predicted Mass Spectrometry Data

The fragmentation of 2-(piperazin-1-yl)propanoic acid is expected to proceed through characteristic pathways for piperazine derivatives and carboxylic acids.[14][15][16][17][18]

Table 3: Predicted ESI-MS Fragmentation Data for [M+H]⁺ (m/z 159.11)

| Predicted m/z | Proposed Fragment Structure/Loss |

| 114.09 | Loss of COOH (formic acid) |

| 87.08 | Cleavage of the propanoic acid side chain |

| 70.07 | Fragmentation of the piperazine ring |

| 43.04 | Further fragmentation of the piperazine ring |

Analysis of the Dihydrate Form

While NMR and MS are excellent for structural elucidation of the organic molecule, they do not directly quantify the water of hydration. For this, other techniques are necessary.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For a dihydrate, a weight loss corresponding to two water molecules would be expected upon heating.

-

Karl Fischer Titration: This is a classic and highly accurate method for the determination of water content in a sample.

These methods, when used in conjunction with NMR and MS, provide a complete analytical picture of this compound.

References

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern. [Link]

-

MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. [Link]

-

PubChem. 2-[4-(7H-purin-6-yl)piperazin-1-yl]propanoic acid. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChemLite. This compound (C7H14N2O2). [Link]

-

Wiley Online Library. 2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone. [Link]

-

National Center for Biotechnology Information. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

-

Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

-

MDPI. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Pharmaceutical Hydrates Analysis. [Link]

-

ResearchGate. Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). [Link]

- Google Patents.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

NMR-DB. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

-

ResearchGate. Solid State Characterizations of Pharmaceutical Hydrates. [Link]

-

Wikipedia. Piperazine. [Link]

-

Sci-Hub. Mass spectral study of derivatives of 2‐aryloxy‐2‐methylpropanoicacids. [Link]

-

PubChem. 1-Piperidinepropanoic acid. [Link]

-

PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]

-

National Center for Biotechnology Information. Piperazin-2-one. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

ResearchGate. Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. [Link]

-

PubChem. 2-Methyl-2-(piperidin-1-yl)propanoic acid. [Link]

-

PubChem. 2-(Piperazin-1-yl)-1,3,5-triazine. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. rigaku.com [rigaku.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]

- 13. PubChemLite - this compound (C7H14N2O2) [pubchemlite.lcsb.uni.lu]

- 14. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

Crystal structure of 2-(Piperazin-1-yl)propanoic acid dihydrate

An In-Depth Technical Guide to the Prospective Crystal Structure of 2-(Piperazin-1-yl)propanoic Acid Dihydrate

Disclaimer: This document presents a prospective technical guide for the determination and analysis of the crystal structure of this compound. As of the latest data retrieval, a specific, publicly available crystal structure for this compound has not been reported. Therefore, this guide is constructed as a theoretical yet scientifically rigorous case study. The methodologies, protocols, and expected structural features are based on established principles of chemical synthesis, single-crystal X-ray crystallography, and structural data from analogous piperazine derivatives and hydrated organic compounds.

Introduction: The Rationale for Structural Analysis

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable physicochemical properties and versatile biological activities.[1][2][3] The compound 2-(piperazin-1-yl)propanoic acid combines the rigid, basic piperazine ring with a chiral propanoic acid side chain, making it a valuable building block for drug development. Understanding its three-dimensional structure in the solid state is paramount, as crystal packing, intermolecular interactions, and the role of solvent molecules (in this case, water) dictate critical material properties such as solubility, stability, and bioavailability.

This guide provides a comprehensive roadmap for a researcher undertaking the synthesis, crystallization, and complete crystallographic analysis of this compound. It is designed to serve professionals in crystallography, materials science, and pharmaceutical development by not only detailing the "how" but also the "why" behind each experimental choice and analytical step.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 2-(Piperazin-1-yl)propanoic Acid

The most direct route to the target compound is the N-alkylation of piperazine with a suitable 3-carbon carboxylic acid synthon, such as 2-bromopropanoic acid. The key challenge in this reaction is to control the selectivity to achieve mono-alkylation rather than di-alkylation of the piperazine ring.

Expertise & Causality: Using a significant excess of piperazine is a common strategy to statistically favor the mono-substituted product. One equivalent of the electrophile (2-bromopropanoic acid) is more likely to encounter a molecule of the abundant, unreacted piperazine than the newly formed, less concentrated mono-alkylated product. A base is required to neutralize the hydrobromic acid byproduct, preventing the protonation and deactivation of the piperazine nucleophile.

Experimental Protocol: Synthesis

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (100 mL).

-

Reaction: To this stirring solution, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature.

-

Neutralization: Concurrently, add potassium carbonate (2.5 equivalents) portion-wise to act as an acid scavenger.

-

Heating: Heat the reaction mixture to 60-70°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.[4][5]

-

Purification: The crude product is an oil or solid. It can be purified by dissolving it in water, adjusting the pH to its isoelectric point to precipitate the zwitterionic product, followed by filtration. Alternatively, purification via column chromatography on silica gel can be employed. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Crystallization of this compound

Growing single crystals is often more of an art than a science, requiring patience and systematic screening of conditions. For a polar, hydrogen-bonding molecule expected to form a hydrate, crystallization from an aqueous solution is the most logical starting point.

Expertise & Causality: The goal is to achieve a state of slow, controlled supersaturation, which allows molecules to assemble into a highly ordered crystal lattice. Rapid precipitation traps solvent and defects, leading to polycrystalline powder or amorphous solid. Slow evaporation is the simplest method to gradually increase the concentration of the solute. The presence of water in the crystallization solvent provides the necessary molecules to be incorporated into the lattice to form the dihydrate.

Experimental Protocol: Single-Crystal Growth

-

Solution Preparation: Prepare a saturated solution of purified 2-(piperazin-1-yl)propanoic acid in deionized water at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Monitoring: Observe the vial daily. Crystals should appear within a few days to a week. Once well-formed crystals of suitable size (approx. 0.1-0.3 mm in each dimension) are observed, they can be harvested for analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K or 150 K) in a stream of cold nitrogen gas.[8] This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

-

Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., absorption). This yields a list of reflections with their corresponding intensities.

-

Structure Solution: The processed data is used to solve the "phase problem" using direct methods or dual-space algorithms. This generates an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically located in the difference electron density map and refined isotropically.

-

Validation: The final refined structure is validated for its chemical and geometric sense. This is a self-validating system where metrics such as the R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit should be low, indicating a reliable model.[9] The final results are compiled into a Crystallographic Information File (CIF).

Part 3: Prospective Structural Analysis

Based on the structures of analogous compounds, we can predict the key structural features of this compound.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for the target compound, based on typical values for small organic molecules and piperazine salts.[1][10]

| Parameter | Expected Value |

| Chemical Formula | C₇H₁₄N₂O₂ · 2H₂O |

| Formula Weight | 194.23 g/mol [11] |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 7 - 12 |

| b (Å) | 8 - 15 |

| c (Å) | 9 - 18 |

| α (°) | 90 (for Monoclinic) or 70-110 (for Triclinic) |

| β (°) | 95 - 110 (for Monoclinic) or 70-110 (for Triclinic) |

| γ (°) | 90 (for Monoclinic) or 70-110 (for Triclinic) |

| Volume (ų) | 900 - 1500 |

| Z (molecules/unit cell) | 4 (for P2₁/c) or 2 (for P-1) |

| Density (calculated) (g/cm³) | 1.30 - 1.45 |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Expected Molecular Structure: A Zwitterionic State

In the solid state, an intramolecular acid-base reaction is highly probable. The carboxylic acid group is expected to deprotonate, while the more basic distal nitrogen of the piperazine ring (N4) becomes protonated. This results in the formation of a zwitterion. The piperazine ring itself will adopt a stable chair conformation to minimize steric strain.[1][12]

Caption: Proposed zwitterionic structure of 2-(piperazin-1-yl)propanoate.

Supramolecular Architecture: The Hydrogen-Bonding Network

The most fascinating aspect of a hydrated crystal structure is the intricate network of hydrogen bonds that defines its architecture. In this dihydrate, the zwitterion and two water molecules provide a rich combination of hydrogen bond donors and acceptors.

-

Hydrogen Bond Donors:

-

The two N-H protons on the protonated piperazinium nitrogen.

-

The four O-H protons from the two water molecules.

-

-

Hydrogen Bond Acceptors:

-

The two oxygen atoms of the carboxylate group.

-

The tertiary nitrogen atom (N1) of the piperazine ring.

-

The oxygen atoms of the two water molecules (acting as both donors and acceptors).

-

This robust system of donors and acceptors will create a dense, three-dimensional network. The water molecules are not passive guests; they are critical structural linkers, bridging carboxylate groups of one molecule to piperazinium groups of another, likely forming motifs like chains or sheets. [8][13]The specific connectivity and graph-set motifs (e.g., rings, chains) would be a key output of the structural analysis. [14]

Caption: Diagram of key hydrogen-bonding interactions mediated by water molecules.

Conclusion

This technical guide outlines a complete and scientifically grounded approach to determining and understanding the crystal structure of this compound. While the specific structural data remains to be determined experimentally, this prospective analysis provides a robust framework and a set of strong hypotheses. The expected zwitterionic nature of the molecule, combined with the integral role of two water molecules, points towards a complex and elegant three-dimensional hydrogen-bonded network. The elucidation of this structure would provide invaluable insights for drug development professionals, enabling a deeper understanding of the solid-state properties of this important pharmaceutical intermediate.

References

- Title: Crystal structures of two alanylpiperidine analogues - PMC - NIH Source: National Institutes of Health URL

- Title: 2-(Piperazin-1-yl)

- Title: Structures of piperazine, piperidine and morpholine - University of Strathclyde Source: University of Strathclyde URL

- Title: Crystal structure of 4-(2-methoxyphenyl)

- Title: (PDF)

- Title: X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI Source: MDPI URL

- Title: Synthesis of 2-[4-(4-Chlorophenyl)

- Title: Hydrogen-Bonding Motifs in Piperazinediium Salts - MDPI Source: MDPI URL

- Title: A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data...

- Title: Synthesis of 2-[4-(4-Chlorophenyl)

- Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL

- Title: Crystal structure of 4-[4-(ethoxycarbonyl)

- Title: Hydrogen bonding and pi-pi interactions in 1-benzofuran-2,3-dicarboxylic acid...

- Title: CN106117153A - The preparation method of 2 piperazinones - Google Patents Source: Google Patents URL

- Title: Hydrogen bonding in the inner-salt zwitterion and in two different charged forms...

- Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR)...

- Title: Synthesis of 2-[4-(4-Chlorophenyl)

- Title: Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions...

- Title: Determination of a complex crystal structure in the absence of single crystals...

Sources

- 1. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]

- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen bonding and pi-pi interactions in 1-benzofuran-2,3-dicarboxylic acid and its 1:1 cocrystals with pyridine, phenazine and 1,4-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(Piperazin-1-yl)propanoic acid dihydrate

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Piperazin-1-yl)propanoic acid Dihydrate

Introduction

2-(Piperazin-1-yl)propanoic acid is a heterocyclic compound incorporating a piperazine ring and a propanoic acid moiety. Its dihydrate form is of significant interest to researchers and drug development professionals, primarily as a versatile building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of two nitrogen atoms in the piperazine ring at different basicities, coupled with a carboxylic acid group, provides multiple reaction sites for chemical modification. Understanding the fundamental physical and chemical properties of the dihydrate form is critical for its effective handling, characterization, and application in synthetic chemistry and formulation development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its analytical characterization, and insights into its structural attributes. The protocols described herein are designed to be self-validating, ensuring researchers can confidently assess the identity, purity, and stability of this compound.

Physicochemical Properties

The intrinsic properties of a compound dictate its behavior in both chemical reactions and biological systems. This section summarizes the key physicochemical data for 2-(Piperazin-1-yl)propanoic acid and its dihydrate form.

Core Molecular Attributes

The compound's structure consists of a propanoic acid group attached to a nitrogen atom of the piperazine ring. The dihydrate form incorporates two molecules of water into its crystal lattice.

-

Synonyms : 2-(Piperazin-1-yl)propionic acid dihydrate, 1-(1-Carboxyethyl)piperazine dihydrate[1][2][3][4]

-

Appearance : White to off-white solid[1]

Quantitative Data Summary

The following table consolidates the key quantitative properties of the molecule.

| Property | Value | Source |

| Molecular Formula (Anhydrous) | C₇H₁₄N₂O₂ | [7][8] |

| Molecular Formula (Dihydrate) | C₇H₁₄N₂O₂·2H₂O (or C₇H₁₈N₂O₄) | [3] |

| Molecular Weight (Anhydrous) | 158.20 g/mol | [7][8] |

| Molecular Weight (Dihydrate) | 194.23 g/mol | [3] |

| Melting Point | >210°C | [1] |

| Predicted pKa | 1.98 ± 0.10 (for the carboxylic acid) | [7] |

| Predicted Boiling Point | 294.8 ± 25.0 °C (at 760 Torr) | [7] |

| Predicted Density | 1.127 ± 0.06 g/cm³ | [7] |

Note: pKa values for the piperazine nitrogens are expected to be in the range of 5-10, typical for secondary and tertiary amines in such ring systems.[9]

Analytical Characterization Methodologies

A robust analytical workflow is essential to confirm the identity, purity, and hydration state of this compound. The following sections detail the recommended experimental protocols.

Structural Elucidation via Spectroscopic Methods

Spectroscopy provides unambiguous confirmation of the molecular structure.

NMR is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework.

Causality behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (N-H and O-H) from the piperazine, carboxylic acid, and water molecules.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity.

-

¹³C NMR: Determines the number of different types of carbon atoms in the molecule.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

~1.2-1.4 ppm (doublet, 3H): Methyl protons (-CH₃) on the propanoic acid chain.

-

~2.5-3.5 ppm (multiplets, 9H): Protons of the piperazine ring (-CH₂-) and the methine proton (-CH-) of the propanoic acid group. The broad signal from the secondary amine proton (N-H) may also appear in this region.

-

~3.4 ppm (singlet, 4H): Protons from the two water molecules of hydration. The chemical shift can vary depending on concentration and temperature.

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

~15-20 ppm: Methyl carbon (-CH₃).

-

~45-55 ppm: Piperazine ring carbons (-CH₂-).

-

~55-65 ppm: Methine carbon (-CH-).

-

~170-175 ppm: Carboxyl carbon (-COOH).

FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Causality behind Experimental Choices:

-

The sample is analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) to obtain a representative spectrum of the dihydrate form.

Expected Characteristic Absorption Bands:

-

~3400-3200 cm⁻¹ (broad): O-H stretching from the water of hydration and N-H stretching from the secondary amine.

-

~3000-2850 cm⁻¹: C-H stretching from the aliphatic CH, CH₂, and CH₃ groups.[10]

-

~2700-2500 cm⁻¹ (broad): O-H stretching characteristic of a carboxylic acid dimer.

-

~1710-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid group.[10]

-

~1400-1200 cm⁻¹: C-N stretching and O-H bending vibrations.

Workflow for Structural Analysis

The logical flow for confirming the compound's structure involves a combination of these spectroscopic techniques.

Caption: Workflow for spectroscopic confirmation of molecular structure.

Determination of Hydration State by Thermal Analysis

Thermogravimetric Analysis (TGA) is the definitive method for quantifying the water content, while Differential Scanning Calorimetry (DSC) provides information on thermal transitions like melting and decomposition.

Causality behind Experimental Choices:

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidative decomposition of the sample, ensuring that any mass loss observed at lower temperatures is due to the loss of volatiles like water.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) allows for clear separation of thermal events.

Protocol for Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of the sample into an aluminum pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the mass loss as a function of temperature.

Expected Results: A dihydrate (M.W. 194.23 g/mol ) contains two water molecules (M.W. 18.02 g/mol each). The expected mass loss corresponding to the loss of two water molecules is calculated as: (2 * 18.02 / 194.23) * 100% = 18.56% This mass loss is expected to occur in a distinct step, typically between 50 °C and 150 °C. The anhydrous compound will then remain stable until its decomposition temperature, which is above 210°C.[1]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of non-volatile organic compounds.

Causality behind Experimental Choices:

-

Reversed-Phase Column: A C18 column is suitable for retaining and separating this moderately polar compound from potential non-polar and highly polar impurities.

-

Mobile Phase: A buffered mobile phase (e.g., ammonium formate) is used to control the ionization state of the acidic and basic functional groups, ensuring reproducible retention times and good peak shape. Acetonitrile is the organic modifier used to elute the compound.

-

UV Detection: Although the compound lacks a strong chromophore, it should exhibit some UV absorbance at low wavelengths (e.g., 210 nm) suitable for detection.

Protocol for HPLC Purity Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of 1 mg/mL.

Expected Results: A pure sample will show a single major peak at a specific retention time. The purity can be calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Overall Analytical Workflow

The following diagram illustrates a comprehensive workflow for the complete characterization of the material, from initial receipt to final confirmation.

Caption: A logical decision-based workflow for material characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from piperazine and its derivatives should be used to guide handling procedures. Piperazine itself can cause skin and eye irritation or burns and may cause allergic skin or respiratory reactions.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.[11][12]

Conclusion

This compound is a valuable bifunctional building block for chemical synthesis. Its characterization relies on a suite of standard analytical techniques. Spectroscopic methods (NMR, FTIR) are essential for confirming its molecular structure, while thermal analysis (TGA) is critical for verifying its dihydrate state through the characteristic mass loss of approximately 18.6%. Chromatographic techniques such as HPLC are necessary to ensure high purity. By following the detailed methodologies outlined in this guide, researchers and drug development professionals can confidently validate the quality and properties of this compound, ensuring its suitability for downstream applications in pharmaceutical research and development.

References

-

PubChem. (n.d.). 2-[4-(7H-purin-6-yl)piperazin-1-yl]propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Piperidin-1-ylpyrimidin-4-yl)propanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H14N2O2). Retrieved from [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 104373-85-5, 2-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid. Retrieved from [Link]

-

Ali, L. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

-

Jin, L., et al. (2012). 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2827. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(piperidin-1-yl)propanoic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1404626-19-2 | 2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

-

Al-Masoudi, W. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 16401. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 2-(Piperazin-1-yl)-propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). Piperazin-1-yl-acetic acid. Retrieved from [Link]

-

Sam-Adetuyi, F. A., & Versteeg, G. F. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(4), 811-815. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride. Retrieved from [Link]

-

Maciejewska, M., & Szczesniak-Siega, B. (2021). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 26(11), 3185. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Retrieved from [Link]

-

Yamuna, R., et al. (2014). Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1121–o1122. Retrieved from [Link]

-

Yilmaz, I., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-48. Retrieved from [Link]

Sources

- 1. 2-(Piperazin-1-yl)propionic acid dihydrate | 824414-03-1 [amp.chemicalbook.com]

- 2. 2-(Piperazin-1-yl)propionic acid dihydrate | 824414-03-1 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. 824414-03-1|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. RAC 2-(PIPERAZIN-1-YL)-PROPIONIC ACID 2 H2O | 825594-88-5 [amp.chemicalbook.com]

- 8. rdchemicals.com [rdchemicals.com]

- 9. uregina.ca [uregina.ca]

- 10. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [mdpi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. biosynth.com [biosynth.com]

A Technical Guide to the Biological Activity Screening of Novel Piperazine Derivatives

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, stands as a privileged scaffold in the landscape of drug discovery.[1] Its structural rigidity, combined with the capacity for substitution at the nitrogen atoms, provides a versatile platform for the synthesis of a diverse array of therapeutic agents.[2][3] This unique architecture often imparts favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, making it a recurring motif in numerous FDA-approved drugs.[4][5] The therapeutic applications of piperazine derivatives are vast and varied, encompassing treatments for cancer, microbial infections, and central nervous system disorders.[6][7] Minor structural modifications to the piperazine nucleus can lead to significant shifts in biological activity, underscoring the importance of a robust and systematic screening approach to unlock the full therapeutic potential of novel analogues.[6]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of novel piperazine derivatives. It moves beyond a mere recitation of protocols to offer field-proven insights into the causal relationships that underpin experimental design, ensuring a scientifically rigorous and efficient evaluation process.

Designing a Strategic Screening Cascade

A successful screening campaign is not a random assortment of assays but a logically tiered process designed to progressively refine a library of novel piperazine derivatives into a select few with promising therapeutic profiles. This "screening cascade" approach maximizes efficiency by employing high-throughput, cost-effective assays in the initial stages to identify "hits," which are then subjected to more complex and biologically relevant secondary and tertiary assays for "lead" validation and optimization.

The initial design of the screening cascade is dictated by the intended therapeutic application of the novel piperazine derivatives. For instance, a library designed for anticancer applications will follow a different cascade than one intended for antimicrobial or antipsychotic agents.

A generalized screening cascade for novel piperazine derivatives.

Primary Screening: Identifying Initial Hits

The primary screen is the first crucial filter in the drug discovery process. The choice of assay is paramount and should be tailored to the specific biological activity being investigated.

Anticancer Activity Screening